Cyclochlorotine
Overview
Description
Cyclochlorotine (CC), also known as islanditoxin, is a mycotoxin produced by the fungus Penicillium islandicum. It causes liver damage and has carcinogenic properties . It was confirmed by Japanese researchers to be one of three strains of Penicillin fungi responsible for yellowed rice .
Synthesis Analysis
The biosynthesis of cyclochlorotine is a multi-step mechanism. It involves a nonribosomal peptide synthetase, CctN, which is responsible for the synthesis of cyclochlorotine . This process is carried out in Talaromyces islandicus, formerly known as Penicillium islandicum .Molecular Structure Analysis
The Cyclochlorotine molecule contains a total of 71 bond(s). There are 40 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered .Physical And Chemical Properties Analysis
Cyclochlorotine has a chemical formula of C24H31Cl2N5O7. Its molar mass is 572.44 g·mol −1 . More research is needed to fully understand the physical and chemical properties of Cyclochlorotine.Scientific Research Applications
Cellular and Molecular Studies
Cyclochlorotine, a secondary metabolite of Penicillium islandicum, has been a subject of study in cellular and molecular research. For instance, its effects on cardiomyocytes and fibroblasts were explored using fluorescent and electron microscopy. Cyclochlorotine was found to induce the disruption of myofibrils in myocytes, along with accumulations of actin, myosin, alpha-actinin, and vinculin. This led to the formation of islands of myosin and alpha-actinin aggregates. Interestingly, the effects on actin filament bundles in fibroblasts varied, suggesting a differential response among cell types. The findings indicate that cyclochlorotine could be used for analyzing properties of contractile and cytoskeletal proteins (Zhou, Komiyama, Terao, & Shimada, 1994).
Biosynthetic Pathway Elucidation
Understanding the biosynthesis of cyclochlorotine is vital for deciphering its molecular complexity. A study on Talaromyces islandicus ('Penicillium islandicum') revealed that a nonribosomal peptide synthetase, CctN, is responsible for the synthesis of cyclochlorotine. This discovery not only sheds light on the biochemical pathways involved but also led to the identification of novel cyclochlorotine chemical variants. The findings provide a foundation for future research in the field of natural product synthesis and bioengineering (Schafhauser et al., 2016).
Tailoring Processes in Mycotoxin Biosynthesis
The cyclochlorotine biosynthesis pathway involves unique tailoring processes, as reported in a recent study. This includes stereo- and regiospecific chlorination, hydroxylation, and intriguing intramolecular O,N-transacylation. Such detailed understanding of the biosynthetic pathways highlights the diverse functional capabilities of DUF3328 proteins, which are known to participate in the oxidative cyclization of fungal ribosomal peptides. This knowledge expands our understanding of fungal secondary metabolism and its potential applications in biotechnology and pharmacology (Jiang et al., 2021).
Safety And Hazards
properties
IUPAC Name |
17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)30-16(10-32)22(36)29-15(12-6-4-3-5-7-12)8-18(34)27-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-14/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,36)(H,30,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBVHCCVEPYDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CO)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl2N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020356 | |
Record name | Cyclochlorotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cyclochlorotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL IN WATER & N-BUTANOL | |
Record name | CYCLOCHLOROTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Chloropeptide | |
Color/Form |
WHITE NEEDLES FROM METHANOL | |
CAS RN |
12663-46-6 | |
Record name | Cyclochlorotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOCHLOROTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclochlorotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 °C WITH DECOMP, 255 °C | |
Record name | CYCLOCHLOROTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3478 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclochlorotine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030457 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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